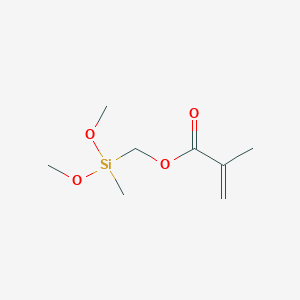

(二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯

描述

Synthesis Analysis

The synthesis of (dimethoxy(methyl)silyl)methyl methacrylate and related compounds involves the reaction of methacrylic acid with specific silyl compounds under controlled conditions. For example, the preparation of methacrylate derivatives has been reported through reactions involving acryloyloxyalkyl methacrylates with aminopropyltriethoxysilane via Michael addition, leading to methacryloyloxyalkylaminoalkylalkoxysilanes (Moszner et al., 2002). These reactions are crucial for the synthesis of silane-containing methacrylate monomers that can be polymerized or copolymerized to obtain materials with tailored properties.

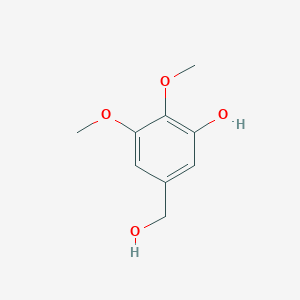

Molecular Structure Analysis

The molecular structure of (dimethoxy(methyl)silyl)methyl methacrylate and its polymers is characterized by the presence of siloxane linkages and methacrylate groups, which influence the material's physical and chemical behavior. The structure significantly impacts the polymer's mechanical properties, as seen in the study of poly(methyl methacrylate)/SiO2-CaO nanocomposites, where the introduction of siloxane linkages and alkyl groups in the silica structure was shown to enhance fracture toughness without compromising bioactivity (Kyu-Hyeon Lee & S. Rhee, 2009).

Chemical Reactions and Properties

Chemical reactions involving (dimethoxy(methyl)silyl)methyl methacrylate often focus on its polymerization and the formation of copolymers with other monomers. These reactions enable the synthesis of materials with specific characteristics, such as improved hydrophobicity or increased mechanical strength. For instance, copolymers of poly(methyl methacrylate)-g-poly(dimethylsiloxane) have been synthesized, showcasing variations in hydrophobicity and potential for applications like fouling and fouling release coatings (Ann E. Meraa et al., 1999).

Physical Properties Analysis

The physical properties of materials derived from (dimethoxy(methyl)silyl)methyl methacrylate, such as thermal stability and mechanical strength, are directly influenced by the monomer's molecular structure. The incorporation of siloxane groups into polymers can lead to materials that exhibit enhanced properties suitable for various applications, including dental materials and bone cements (Kyu-Hyeon Lee & S. Rhee, 2009).

科学研究应用

纳米复合材料的增强

(二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯被掺入到聚(甲基丙烯酸甲酯)/SiO2-CaO 纳米复合材料中,研究了其对力学性能和生物活性的影响。这种化学改性旨在提高纳米复合材料的断裂韧性,同时不损害其生物活性,使其适用于骨水泥和牙科复合树脂等应用 (Lee & Rhee, 2009).

原子转移自由基聚合

一种合成功能性聚合物的创新方法涉及使用原子转移自由基聚合 (ATRP),将 (二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯与其他单体结合,以合成具有对功能化精确控制的共聚物。该方法允许合成具有针对特定应用定制性能的聚合物,包括开发具有增强性能的新材料 (Chavan 等人,2020).

光引发聚合

对甲基丙烯酸甲酯的光引发原子转移自由基聚合 (ATRP) 的研究表明,通过一种新型引发体系,(二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯在制备定义良好的聚(甲基丙烯酸甲酯) (PMMA) 中具有潜力。这一发展为合成具有特定链长和组成的聚合物开辟了途径,增强了 PMMA 在各种应用中的多功能性 (Qin 等人,2001).

牙科应用

研究了 (二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯在牙科材料配方中的应用,重点是共聚物的转化率和所得性能。这项研究强调了此类共聚物在牙科应用中的潜力,突出了使用特定单体组合以实现所需材料性能的优点 (Viljanen 等人,2004).

星形聚合物

星形聚(甲基丙烯酸甲酯)的核心优先合成证明了 (二甲氧基(甲基)甲硅烷基)甲基甲基丙烯酸酯在制备具有独特结构的聚合物中的用途。这些星形聚合物具有可控的分子量和窄的分子量分布,展示了为专门应用设计高级材料的潜力 (Chen 等人,2011).

安全和危害

(Dimethoxy(methyl)silyl)methyl methacrylate is combustible . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

属性

IUPAC Name |

[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIRAZOPRQNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923707 | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethoxy(methyl)silyl)methyl methacrylate | |

CAS RN |

121177-93-3 | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does (Methacryloxymethyl)methyldimethoxysilane interact with EPDM/PP blends and what are the downstream effects on the material properties?

A1: (Methacryloxymethyl)methyldimethoxysilane (MM-MDMS) acts as a coupling agent and crosslinking enhancer in ethylene propylene diene monomer (EPDM)/polypropylene (PP) blends []. It achieves this through several mechanisms:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)